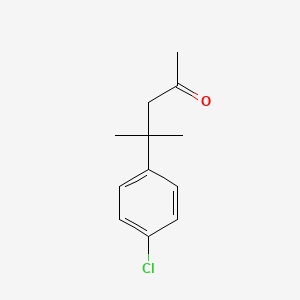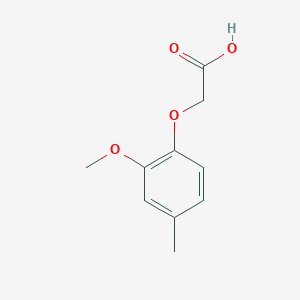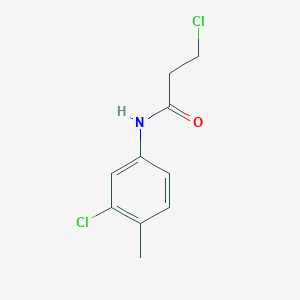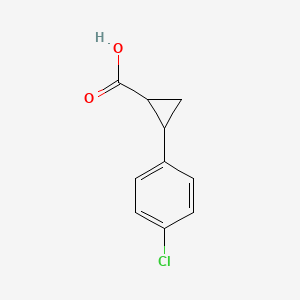
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole compound due to its fitting pattern in the active site characterized by lower binding free energy .
Cytotoxic Activity for Cancer Therapy
Some pyrazole derivatives have shown potential cytotoxic activity against cancer cells. The structure-activity relationship (SAR) study reveals that certain derivatives exhibited more potential cytotoxic activity compared to standard treatments, indicating their promise as cancer therapeutics .
Apoptosis Induction in Cancer Cells
A synthesized pyrazole derivative was discussed for its mechanism in causing T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA damage .
Design and Synthesis of Novel Compounds
The design and synthesis of novel pyrazole derivatives are ongoing efforts in medicinal chemistry to discover potential cytotoxic agents for cancer treatment. These efforts involve creating a series of novel derivatives with acceptable reaction procedures and quantitative yields .
作用機序
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid may have similar effects.
特性
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNAXEJGTOYJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650361 |
Source


|
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid | |
CAS RN |
1017794-49-8 |
Source


|
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)




